Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate
Overview
Description
Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate is an organic compound with the molecular formula C19H26Br2O2S2. It is a derivative of thieno[3,4-b]thiophene, a heterocyclic compound containing sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate typically involves the bromination of thieno[3,4-b]thiophene followed by esterification with dodecyl alcohol. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The esterification step may require the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine atoms.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols derived from the ester group.
Scientific Research Applications
Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate has several scientific research applications:
Organic Electronics: Used in the development of organic photovoltaic cells and organic light-emitting diodes (OLEDs).
Material Science: Investigated for its properties in creating conductive polymers and other advanced materials.
Biological Studies: Explored for its potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate in organic electronics involves its ability to facilitate charge transfer and improve the efficiency of electronic devices. The compound’s molecular structure allows for effective π-π stacking and electron delocalization, which are crucial for its performance in optoelectronic applications .
Comparison with Similar Compounds
Similar Compounds
- Dodecyl 4,6-dibromothieno[2,3-c]thiophene-2-carboxylate
- 4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid dodecyl ester
- Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the dodecyl ester group, which enhances its solubility and processability in organic solvents. This makes it particularly suitable for applications in organic electronics where solution processing is advantageous .
Properties
IUPAC Name |
dodecyl 4,6-dibromothieno[2,3-c]thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26Br2O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-23-19(22)15-13-14-16(24-15)18(21)25-17(14)20/h13H,2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOKPJYTDZFNDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC2=C(SC(=C2S1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26Br2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30702202 | |
Record name | Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30702202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1098102-93-2 | |
Record name | Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30702202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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